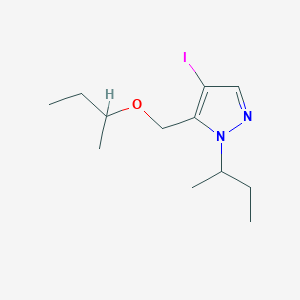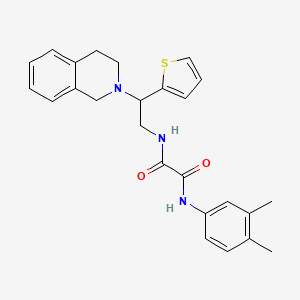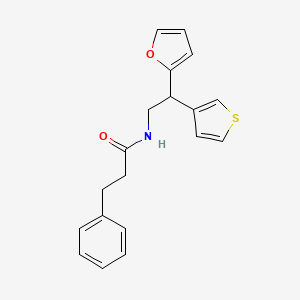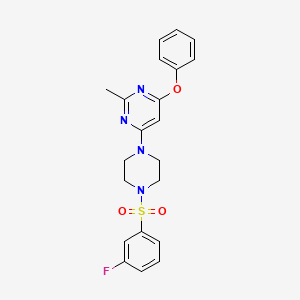![molecular formula C19H16N4O5 B2502820 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 2034351-20-5](/img/structure/B2502820.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a chemical entity that appears to be structurally related to a class of compounds that have been studied for their antimicrobial activity and potential as kinase inhibitors. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemical framework and biological activities of closely related compounds.
Synthesis Analysis
The synthesis of related compounds, such as N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues, involves a microwave-accelerated multi-step process. This process includes the condensation of various anilines with intermediates derived from reactions involving precursors like 3-amino-6-methoxybenzofuran-2-carbonitrile. Although the exact synthesis of the compound is not detailed, the methods used for similar compounds suggest a complex synthetic route that may involve multiple steps and specialized conditions such as microwave irradiation .
Molecular Structure Analysis
The molecular structure of the compound is likely to be complex, featuring a pyrido[2,3-d]pyrimidin-4-one core, which is a common feature in the related compounds discussed in the papers. This core is known to interact with biological targets such as protein kinases, and modifications to this core structure, such as the addition of an aryl group, can significantly affect the compound's biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds suggest that the compound may also undergo various reactions, including condensation and cyclization. The presence of functional groups such as the carboxamide and methoxy groups could also participate in further chemical transformations, potentially leading to a diverse range of derivatives with varied biological activities .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, the properties of related compounds can be inferred. These compounds are likely to have moderate to low solubility in water due to the presence of aromatic and heterocyclic rings. Their stability could be influenced by the presence of the dioxo functionality, and they may exhibit different degrees of lipophilicity, which is important for their interaction with biological membranes .
Relevant Case Studies
The papers provided do not include case studies on the specific compound. However, related compounds have been evaluated for their biological activities, particularly as antimicrobial agents and kinase inhibitors. The antimicrobial activity of similar compounds has been correlated with topological indices using Hansch analysis, which suggests that the structure-activity relationship is an important aspect of their biological function . Additionally, the kinase inhibition potential of analogues has been assessed, with some compounds showing promise as dual inhibitors of CLK1 and DYRK1A kinases, which are important targets for pharmacological intervention .
Scientific Research Applications
Synthesis and Biological Evaluation
The compound belongs to a class of chemicals that have been synthesized and evaluated for their potential biological activities. For instance, novel compounds derived from benzofurans, such as the one mentioned, have been studied for their anti-inflammatory and analgesic properties. These compounds act as cyclooxygenase inhibitors and have shown significant analgesic and anti-inflammatory activities in preclinical models. Their synthesis involves complex chemical reactions that yield heterocyclic compounds with potential therapeutic applications (Abu‐Hashem et al., 2020).
Anticancer and Anti-Inflammatory Agents
Compounds structurally related to "N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide" have been synthesized for their potential as anticancer and anti-inflammatory agents. For example, pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showing promising results in inhibiting cancer cell growth and inflammation (Rahmouni et al., 2016).
Antidepressant Properties
Additionally, the synthesis of novel 5-HT3 receptor antagonists, including structurally related compounds, has led to the discovery of new antidepressants. These compounds have been evaluated for their potential to act as antidepressants through their antagonistic effects on the 5-HT3 receptor, a known target for antidepressant action (Mahesh et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrido[2,3-d]pyrimidines, are known to have versatile biological activities . They have been reported to inhibit dihydrofolate reductase (DHFR) , which plays a crucial role in the synthesis of nucleotides and thus, DNA replication.
Mode of Action
Similar compounds like pyrido[2,3-d]pyrimidines are known to inhibit enzymes like dhfr . This inhibition could potentially lead to the disruption of DNA synthesis and cell replication, thereby exerting anti-tumor effects .
Biochemical Pathways
Given the reported inhibition of dhfr by similar compounds , it can be inferred that the compound might affect the folate pathway, which is crucial for DNA synthesis and cell replication.
Result of Action
Similar compounds have been reported to exhibit anti-tumor , antibacterial , and antifungal activities. These effects could potentially be attributed to the inhibition of key enzymes like DHFR, leading to disruption of essential cellular processes like DNA synthesis .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved in water, suggesting potential stability in aqueous environments .
Future Directions
The future directions for research on this compound would likely involve further exploration of its biological activity and potential therapeutic applications. Pyrido[2,3-d]pyrimidines are a class of compounds that have been studied for their diverse range of pharmacological activities, and there is ongoing interest in developing new synthetic methodologies for these compounds .
Biochemical Analysis
Biochemical Properties
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in DNA repair mechanisms, such as poly (ADP-ribose) polymerase-1 (PARP-1) . By binding to the active site of PARP-1, this compound prevents the enzyme from catalyzing the repair of damaged DNA, leading to the accumulation of DNA breaks and subsequent cell death in cancer cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, it has been observed to induce apoptosis by disrupting the balance of pro- and anti-apoptotic proteins . Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and increased oxidative stress.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as PARP-1, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzymatic activity of PARP-1, preventing it from repairing DNA damage. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of DNA repair mechanisms and persistent oxidative stress in cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to selectively target cancer cells with minimal toxicity to normal cells . At higher doses, it can induce toxic effects, including liver and kidney damage, due to the accumulation of oxidative stress and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing adverse reactions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered levels of metabolites and reduced energy production in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it accumulates in the cytoplasm and nucleus. Its distribution within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it exerts its effects on DNA repair and gene expression . Post-translational modifications, such as phosphorylation and acetylation, can influence its targeting to specific subcellular compartments and modulate its activity.
properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5/c1-27-13-6-2-4-11-10-14(28-15(11)13)17(24)21-8-9-23-18(25)12-5-3-7-20-16(12)22-19(23)26/h2-7,10H,8-9H2,1H3,(H,21,24)(H,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVCTKQWXLBJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2502737.png)
![Acetic acid;4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B2502739.png)


![N-(4-isopropylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2502744.png)
![[1,2,4]Triazolo[4,3-a]pyridin-7-amine](/img/structure/B2502748.png)

![2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2502754.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2502755.png)
![2-[(2-Fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2502756.png)

![3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2502758.png)

